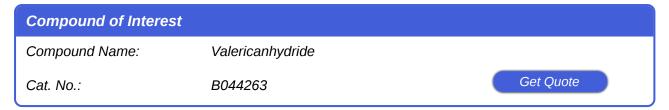


A Spectroscopic Comparison of Valeric Anhydride and Its Derivatives

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of valeric anhydride and its key derivatives: valeric acid, methyl valerate, ethyl valerate, and valeryl chloride. The information presented is intended to aid in the identification, characterization, and quality control of these compounds through common spectroscopic techniques.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for valeric anhydride and its derivatives.

Infrared (IR) Spectroscopy



Compound	Key IR Absorptions (cm ⁻¹)	Functional Group	
Valeric Anhydride	1819, 1752[1]	C=O (anhydride, asymmetric & symmetric stretching)	
1038[1]	C-O (anhydride)		
Valeric Acid	2500-3000 (broad)	O-H (carboxylic acid)	
1710	C=O (carboxylic acid)[2]		
Methyl Valerate	1740-1730	C=O (ester)	
1250-1000	C-O (ester)		
Ethyl Valerate	1739	C=O (ester)[3]	
1250-1000	C-O (ester)		
Valeryl Chloride	~1800	C=O (acid chloride)[3]	

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (CDCl₃)



Compound	δ (ppm)	Multiplicity	Integration	Assignment
Valeric Anhydride	2.45	t	4H	α-CH ₂
1.65	m	4H	β-CH ₂	
1.40	m	4H	y-CH₂	_
0.93	t	6H	δ-СН₃	_
Valeric Acid	11-12	br s	1H	-COOH
2.35	t	2H	α-CH ₂	
1.63	m	2H	β-CH ₂	
1.38	m	2H	у-СН2	
0.92	t	3H	δ-СН₃	
Methyl Valerate	3.67	S	3H	-OCH₃
2.32	t	2H	α-CH ₂	
1.61	m	2H	β-CH ₂	
1.37	m	2H	y-CH₂	
0.92	t	3H	δ-СН₃	
Ethyl Valerate	4.12	q	2H	-OCH₂CH₃
2.29	t	2H	α-CH ₂	
1.58	m	2H	β-CH ₂	
1.35	m	2H	у-СН2	
1.25	t	3H	-OCH₂CH₃	_
0.92	t	3H	δ-СН₃	
Valeryl Chloride	2.88	t	2H	α-CH ₂
1.70	m	2H	β-CH ₂	
1.43	m	2H	γ-CH ₂	



¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

(CDCl₃)

Compoun d	δ (ppm) C=O	δ (ppm) α-C	δ (ppm) β-C	δ (ppm) y-C	δ (ppm) δ-C	Other δ (ppm)
Valeric Anhydride	168.8	35.5	26.8	22.1	13.6	
Valeric Acid	179.8	33.8	26.7	22.2	13.6	
Methyl Valerate	174.2	34.0	26.9	22.2	13.7	51.4 (- OCH ₃)
Ethyl Valerate	173.7	34.2	27.0	22.3	13.7	60.2 (- OCH ₂), 14.2 (- OCH ₂ CH ₃)
Valeryl Chloride	173.9	46.5	26.4	22.0	13.6	

Mass Spectrometry (Electron Ionization)

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)
Valeric Anhydride	186 (M+)	103, 85, 57, 43
Valeric Acid	102 (M+)	60, 45, 43, 27
Methyl Valerate	116 (M+)	85, 74, 59, 43
Ethyl Valerate	130 (M+)	88, 85, 60, 57, 45, 29
Valeryl Chloride	120/122 (M+, ³⁵ Cl/ ³⁷ Cl)	85, 57, 43

Experimental Protocols



The following are general protocols for the spectroscopic analysis of valeric anhydride and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - For ¹H NMR, dissolve 5-25 mg of the neat liquid sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.[4][5]
 - For ¹³C NMR, a more concentrated solution of 50-100 mg in 0.6-0.7 mL of CDCl₃ is recommended to obtain a good signal-to-noise ratio in a reasonable time.[4]
 - Filter the sample solution through a Pasteur pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.
- Instrument Parameters (¹H NMR):
 - Spectrometer: 400 MHz or higher field strength.
 - Number of Scans: 16-64, depending on the sample concentration.
 - Relaxation Delay: 1-2 seconds.
 - Pulse Width: 30-45 degrees.
 - Acquisition Time: 2-4 seconds.
- Instrument Parameters (¹³C NMR):
 - Spectrometer: 100 MHz or higher.
 - Number of Scans: 1024 or more, depending on concentration.
 - Relaxation Delay: 2 seconds.
 - Pulse Program: A standard proton-decoupled pulse sequence.



- Data Processing:
 - Software such as MestReNova or similar can be used for data processing.[7][8][9]
 - Apply a Fourier transform to the Free Induction Decay (FID).
 - Phase correct the spectrum manually or automatically.
 - Calibrate the chemical shift scale to the TMS signal at 0 ppm.
 - Integrate the signals in the ¹H NMR spectrum.
 - Perform peak picking for both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance ATR):
 - Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.[10][11]
 - Place a small drop of the neat liquid sample directly onto the center of the ATR crystal.
 - Lower the press arm to ensure good contact between the sample and the crystal.[12]
- Instrument Parameters:
 - Technique: Attenuated Total Reflectance (ATR).
 - Spectral Range: 4000-400 cm⁻¹.
 - Resolution: 4 cm⁻¹.
 - Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
 - A background spectrum of the clean, empty ATR crystal should be collected before analyzing the sample.
- Data Processing:



- Software such as OMNIC is commonly used for data processing.[1][13][14]
- Perform a baseline correction if necessary.
- Identify and label the major absorption peaks.

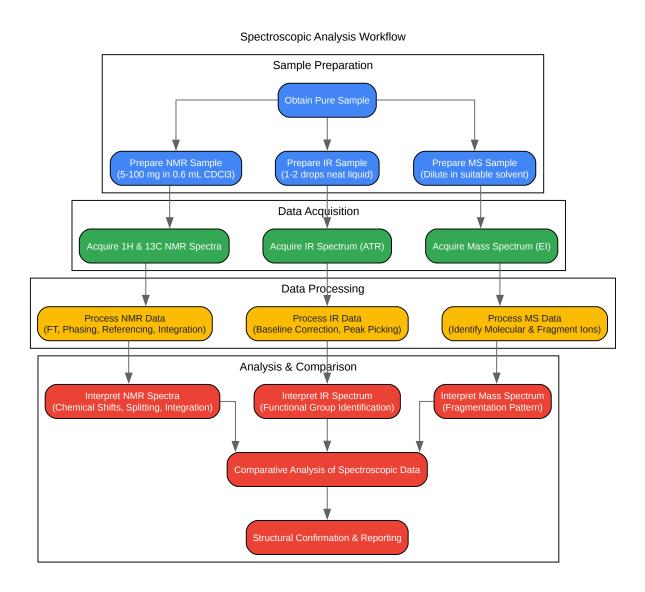
Mass Spectrometry (MS)

- Sample Introduction:
 - For volatile liquids like valeric anhydride and its derivatives, direct injection or infusion into the ion source via a syringe pump is a suitable method.
 - Alternatively, coupling with gas chromatography (GC-MS) can be used for separation and analysis of these compounds.
- Instrument Parameters (Electron Ionization EI):
 - Ionization Mode: Electron Ionization (EI).
 - Electron Energy: 70 eV.[15][16]
 - Ion Source Temperature: 200-250 °C.
 - Mass Range: m/z 30-300.
- Data Analysis:
 - Identify the molecular ion peak (M+).
 - Analyze the fragmentation pattern to identify characteristic fragment ions.
 - Utilize mass spectral databases (e.g., NIST) for comparison and confirmation of the compound's identity.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and comparison of chemical compounds.





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Caption: Workflow for spectroscopic analysis.



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